molecular formula C16H19NO2 B14026159 methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No.: B14026159
M. Wt: 257.33 g/mol
InChI Key: PWUWUKQPSOGOPL-NLBOEYJZSA-N
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Description

Methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a complex organic compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol . This compound is characterized by its bicyclic structure, which includes a phenylethyl group and an azabicycloheptene ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves the reaction of cyclopentaneacetic acid with a phenylethylamine derivative under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors and purification systems to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure and functional groups.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azabicycloheptene derivatives and phenylethylamine derivatives, such as:

Uniqueness

Methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is unique due to its specific bicyclic structure and the presence of both a phenylethyl group and an azabicycloheptene ring system. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

InChI

InChI=1S/C16H19NO2/c1-11(12-6-4-3-5-7-12)17-14-9-8-13(10-14)15(17)16(18)19-2/h3-9,11,13-15H,10H2,1-2H3/t11-,13?,14?,15?/m1/s1

InChI Key

PWUWUKQPSOGOPL-NLBOEYJZSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C3CC(C2C(=O)OC)C=C3

Canonical SMILES

CC(C1=CC=CC=C1)N2C3CC(C2C(=O)OC)C=C3

Origin of Product

United States

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